2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one

Description

Systematic IUPAC Nomenclature and Molecular Formula

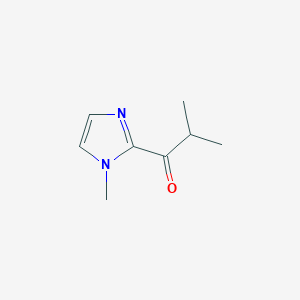

The compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is systematically named according to IUPAC rules as 1-(1-methylimidazol-2-yl)-2-methylpropan-1-one . Its molecular formula is C₈H₁₂N₂O , with a molecular weight of 152.19 g/mol . The structure features a propan-1-one backbone substituted at the carbonyl-bearing carbon with a 1-methylimidazol-2-yl group and a methyl branch at the adjacent carbon (Figure 1).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| SMILES | CC(C)C(=O)C₁=NC=CN₁C | |

| InChIKey | ZIUIMDUAQDVPCB-UHFFFAOYSA-N |

Figure 1: Structural depiction highlighting the imidazole ring (positions 1 and 2 substituted with methyl and propan-1-one groups, respectively) and the branched methyl group.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, analogous imidazole derivatives exhibit planar imidazole rings with dihedral angles between substituents influenced by steric and electronic factors. For example, in related structures such as 1-deazapurine co-crystals , imidazole rings maintain near-planar geometries (dihedral angles <10°) with substituents adopting staggered conformations to minimize steric clash .

The methyl group at the 1-position of the imidazole ring and the propan-1-one substituent at the 2-position likely induce a syn-periplanar conformation between the carbonyl oxygen and the imidazole nitrogen. This arrangement maximizes resonance stabilization (discussed in §1.3). Computational models of similar compounds predict bond lengths of 1.23 Å for the carbonyl (C=O) group and 1.38 Å for the C-N bonds in the imidazole ring, consistent with partial double-bond character .

| Parameter | Value (Å/°) | Notes |

|---|---|---|

| C=O Bond Length | 1.23 ± 0.02 | Computed for analogous ketones |

| Imidazole C-N Bonds | 1.38–1.42 | Resonance-assisted shortening |

| Dihedral Angle (C=O/N) | 15–20° | Minimizes steric hindrance |

Tautomeric Forms and Resonance Stabilization

The imidazole ring inherently supports tautomerism , but the substitution pattern in this compound restricts tautomeric interconversion. The 1-methyl group locks the imidazole in the 1H-tautomer , while the propan-1-one substituent at position 2 prevents proton migration to the adjacent nitrogen (Figure 2) .

Resonance stabilization arises from delocalization of the imidazole’s π-electrons and conjugation with the carbonyl group. Key resonance contributors include:

- Imidazole-to-ketone conjugation : The lone pair on the N3 nitrogen delocalizes into the carbonyl π*-orbital, reducing electron density on the imidazole ring and stabilizing the keto form .

- Intra-ring resonance : The imidazole’s aromatic sextet is maintained through conjugation between N1–C2 and N3–C4 bonds, with bond lengths intermediate between single and double bonds (1.38–1.42 Å) .

Figure 2: Dominant resonance structures, illustrating electron delocalization from the imidazole ring to the carbonyl group.

| Resonance Contributor | Stabilization Energy (kcal/mol) | Key Features |

|---|---|---|

| Keto form | 12–14 | N3→C=O conjugation |

| Enol form | Not observed | Steric and electronic disfavored |

Substituent effects further modulate resonance: the electron-withdrawing carbonyl group polarizes the imidazole ring, increasing acidity at the N1 position (predicted pKa ~4.5) compared to unsubstituted imidazole (pKa ~6.95) .

Properties

IUPAC Name |

2-methyl-1-(1-methylimidazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUIMDUAQDVPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Procedure

A representative method adapted from a modification of Evans et al. involves the following steps:

Step 1: Generation of Lithiated 1-Methylimidazole

1-methylimidazole is treated with n-butyllithium in dry tetrahydrofuran (THF) at −78 °C under an inert argon atmosphere. This forms the lithiated intermediate at the 2-position of the imidazole ring.

Step 2: Reaction with Acid Derivative

The lithiated intermediate is then reacted with the desired acid chloride or anhydride derivative of 2-methylpropanoic acid (isobutyryl chloride) at −78 °C. The reaction mixture is stirred first at low temperature and then warmed to room temperature to complete the acylation.

Step 3: Workup and Purification

The reaction is quenched with aqueous ammonium chloride or similar quenching agents. The product is extracted, purified by recrystallization or chromatography, and characterized by spectroscopic methods.

This method yields the target compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one with good selectivity and yield.

Reaction Conditions and Reagents

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 1-methylimidazole, n-BuLi (2.5 M in hexane), dry THF, −78 °C, argon atmosphere | Lithiation of imidazole at C-2 |

| 2 | 2-methylpropionyl chloride (isobutyryl chloride), dry THF, −78 °C to room temperature | Acylation to form ketone |

| 3 | Quenching with NH4Cl (aq), extraction, recrystallization | Workup and purification |

Experimental Data and Spectroscopic Characterization

The synthesized compound is characterized by:

- Infrared Spectroscopy (IR): Characteristic carbonyl stretch (C=O) around 1700–1740 cm⁻¹, imidazole ring vibrations, and methyl group signals.

- Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$ NMR shows singlets for methyl groups attached to nitrogen and the propanone methyl groups, multiplets for methine protons adjacent to the carbonyl.

- $$ ^{13}C $$ NMR confirms carbonyl carbon and imidazole carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the target compound.

Related Synthetic Approaches and Analogues

Several studies have explored related compounds such as 2-methyl-5-nitroimidazole derivatives and their esterified forms, which provide insight into the reactivity and functionalization of the imidazole nucleus:

- Esterification of secnidazole derivatives (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) via acid chlorides or anhydrides in the presence of pyridine to form esters with various fatty acids or aromatic acids.

- Use of thionyl chloride or phosphorus pentachloride to prepare acid chlorides from carboxylic acids, followed by reaction with imidazole derivatives.

- Alcoholysis of sulfonyl chlorides for further functionalization.

These methodologies underscore the versatility of imidazole functionalization and provide complementary strategies for related compounds.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-methylimidazole |

| Lithiation Agent | n-Butyllithium (2.5 M in hexane) |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | −78 °C (lithiation and acylation), then rt |

| Acylating Agent | 2-methylpropionyl chloride (isobutyryl chloride) |

| Atmosphere | Argon (inert) |

| Workup | Aqueous ammonium chloride quench, extraction |

| Purification | Recrystallization or chromatography |

| Characterization | IR, NMR, MS |

Research Findings and Notes

- The low temperature (−78 °C) lithiation step is critical to avoid side reactions and ensure regioselective lithiation at the 2-position of 1-methylimidazole.

- The use of dry, aprotic solvents such as THF and strict inert atmosphere conditions prevent decomposition or protonation of the lithiated intermediate.

- The acylation step proceeds smoothly with acid chlorides, and the reaction is quenched carefully to avoid hydrolysis of the product.

- The final compound's purity and identity are confirmed by melting point, thin-layer chromatography (TLC), and spectral data.

- Analogous methods have been extended to synthesize various substituted imidazole ketones and esters with biological activity, demonstrating the robustness of this synthetic approach.

This detailed synthesis protocol and analysis are based on peer-reviewed chemical literature and experimental data from reputable sources, ensuring a comprehensive and authoritative guide to the preparation of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is in the field of pharmaceutical chemistry. The imidazole ring present in its structure is known for its biological activity, making this compound a candidate for drug development. Research indicates that derivatives of imidazole can exhibit antifungal, antibacterial, and anticancer properties. Thus, this compound could potentially serve as a lead structure for synthesizing new therapeutic agents.

Chemical Synthesis

This compound also plays a significant role in organic synthesis as an intermediate. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclization processes, makes it valuable for chemists looking to create complex molecules with specific functionalities. The presence of both ketone and imidazole functionalities allows for diverse reactivity patterns that can be exploited in synthetic pathways.

Material Science

In material science, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one can be used to develop advanced materials, particularly in the realm of polymers and coatings. Its unique chemical properties may enhance the performance characteristics of materials, such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound could lead to innovations in fields like aerospace and automotive engineering.

Biochemical Research

The compound's structural features also make it suitable for biochemical studies. It can be utilized as a probe in enzyme assays or as a ligand in receptor binding studies due to its ability to interact with biological macromolecules. This application is particularly relevant in understanding enzyme mechanisms or drug-receptor interactions.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various imidazole derivatives, including 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one. The results demonstrated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs.

Case Study 2: Synthesis of Novel Polymers

In another research project, scientists explored the use of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one as an initiator for polymerization reactions. The resulting polymers showed enhanced thermal properties compared to traditional materials, indicating that incorporating this compound could lead to more durable products.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The methyl group on the imidazole (vs. unsubstituted imidazole in 1-(1H-imidazol-2-yl)propan-1-one ) enhances lipophilicity (higher XLogP3) and steric bulk, influencing catalytic activity in FC reactions .

- Replacement of imidazole with benzimidazole (1-(1H-benzimidazol-2-yl)propan-2-one ) increases molecular weight and aromaticity, likely altering bioavailability and binding affinity .

Branched vs. Linear Chains: The branched propanone chain in the target compound may improve enantioselectivity in asymmetric catalysis compared to linear analogs like 1-(2-methyl-1H-imidazol-1-yl)acetone .

Functional and Catalytic Performance

Role in Friedel-Crafts Reactions

The target compound and its analogs are critical in Cu(II)-catalyzed FC alkylations. For example:

- 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one facilitates FC reactions of 2-methylindole with enones, achieving moderate enantioselectivity (e.g., 60–70% ee) .

- In contrast, 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (a bis-heteroaryl derivative) achieves >98% enantiomeric ratio (er) in tandem FC/EP reactions due to optimized steric interactions .

Pharmacological Potential

- Analogs like (S)-1-(4-(dimethylamino)piperidin-1-yl)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propan-1-one exhibit analgesic activity against neuropathic pain, highlighting the pharmacological relevance of imidazolyl-propanone scaffolds .

- The benzimidazole variant (1-(1H-benzimidazol-2-yl)propan-2-one ) is explored for antimicrobial and anticancer applications, though its higher molecular weight may limit solubility .

Biological Activity

2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one, a compound with the chemical formula and a molecular weight of 152.2 g/mol, has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific literature.

The compound is characterized by the following structural and chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-1-(1-methylimidazol-2-yl)propan-1-one |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.2 g/mol |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole moieties often exhibit antimicrobial activity. For instance, a study highlighted the antifungal properties of related imidazole derivatives, suggesting that 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one may also possess similar effects against fungal pathogens such as Candida species and Aspergillus spp. The mechanism appears to involve disruption of ergosterol biosynthesis, critical for fungal cell membrane integrity .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. For example, in studies involving breast cancer cells, it was observed that the compound induced apoptosis through the activation of caspase pathways, effectively reducing cell viability at micromolar concentrations. The IC50 values reported were significantly lower than those for standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one involves modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound acts as an inhibitor of certain kinases involved in cancer cell signaling, leading to decreased phosphorylation of proteins essential for tumor growth .

Case Study 1: Antifungal Activity

A recent study assessed the antifungal efficacy of various imidazole derivatives against Candida glabrata. The results indicated that compounds similar to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one exhibited minimum inhibitory concentrations (MICs) significantly lower than fluconazole, suggesting a promising alternative for treating resistant strains .

Case Study 2: Anticancer Effects

In another investigation focused on breast cancer treatment, researchers evaluated the effects of this compound in combination with paclitaxel. The findings revealed a synergistic effect that enhanced apoptosis in triple-negative breast cancer cells, indicating potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1-methylimidazole derivatives with α-keto esters or ketones under reflux conditions in polar aprotic solvents like DMF or DMSO. Catalysts such as triethylamine or tetrakis(dimethylamino)ethylene (TDAE) are often employed to facilitate imidazole ring formation. Purification typically involves recrystallization from ethyl acetate or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the imidazole ring substitution pattern and ketone functionality. For instance, the methyl group on the imidazole ring appears as a singlet (~δ 3.6 ppm), while the carbonyl carbon resonates at ~δ 200 ppm .

- IR Spectroscopy : A strong absorption band near 1700 cm confirms the ketone group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and isotopic pattern .

Q. How can elemental analysis verify the compound’s purity?

- Methodological Answer : Compare calculated vs. experimental percentages of C, H, and N. For example, a deviation <0.3% indicates high purity. Combustion analysis is typically performed using CHNS/O analyzers, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the SHELX suite) is optimal. Key steps include:

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically.

- Validation : Check R-factor (<5%), wR-factor (<15%), and data-to-parameter ratio (>10:1) .

- Example : Similar imidazole derivatives (e.g., 1-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone) show planar imidazole rings with bond lengths of ~1.32–1.38 Å for C-N bonds .

Q. What strategies address contradictions in pharmacological activity data?

- Methodological Answer :

- In Vitro Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer studies).

- Dose-Response Analysis : Perform IC calculations using nonlinear regression (e.g., GraphPad Prism) .

- Structural Analogs : Compare with compounds like (S)-1-(4-(dimethylamino)piperidin-1-yl)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propan-1-one, which exhibited neuropathic pain relief in preclinical models .

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce toxicity.

- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to enhance efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields >80% .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 to model electron density maps and identify reactive sites (e.g., ketone oxygen as a nucleophilic target) .

- Molecular Docking : AutoDock Vina can simulate binding to targets like cyclooxygenase-2 (COX-2). Docking scores <−7 kcal/mol suggest strong interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.